![molecular formula C15H13BrN2O2S B8015219 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8015219.png)
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 7-azaindoles, which are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves a one-step substitution reaction using strong bases such as potassium hydroxide or sodium hydroxide . Another approach utilizes triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst . The structure of the compound is typically confirmed using techniques such as 1H NMR, 13C NMR, FTIR, and X-ray diffraction .
Analyse Chemischer Reaktionen
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Negishi and Suzuki cross-coupling reactions at the C3 position and Buchwald-Hartwig coupling at the C5 position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions and strong bases for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of various proteases, which play a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects. The compound’s structure allows it to interact with key molecules in signal transduction pathways, enhancing its selectivity and reducing toxicity to normal tissues .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-1-tosyl-1h-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the methyl group at the C5 position.
3-Iodo-5-bromo-1-tosyl-1h-pyrrolo[2,3-b]pyridine: This derivative includes an additional iodine atom at the C3 position, which can influence its reactivity and biological activity.
Other 7-azaindole derivatives: These compounds exhibit a range of biological activities and can be modified at various positions to enhance their properties.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWTLIBTNXVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


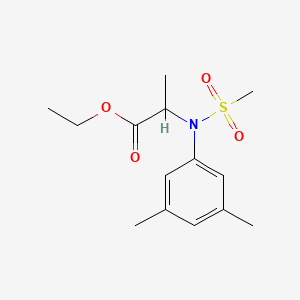
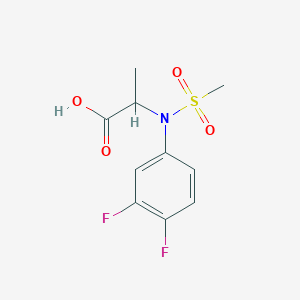
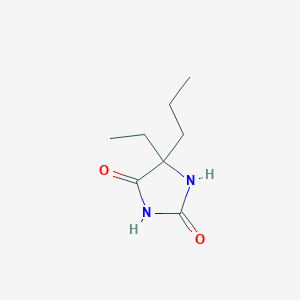
![(2R)-5-amino-2-[(2-azaniumylacetyl)amino]-5-oxopentanoate](/img/structure/B8015174.png)
![2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8015183.png)
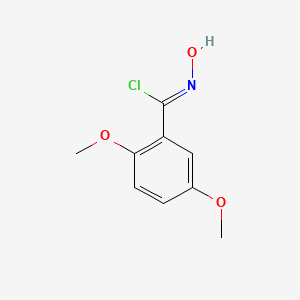
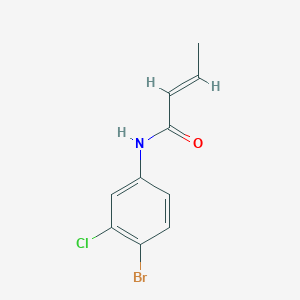
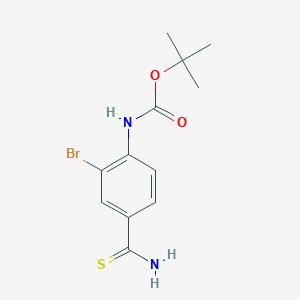
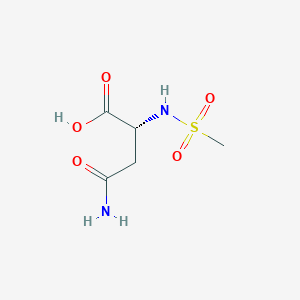
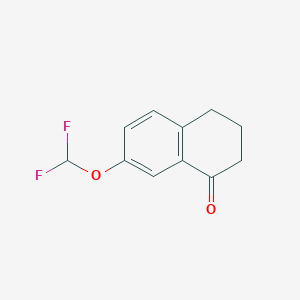
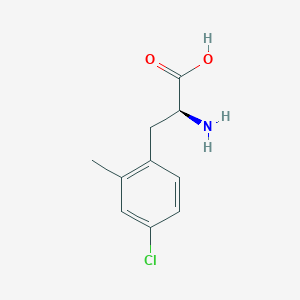
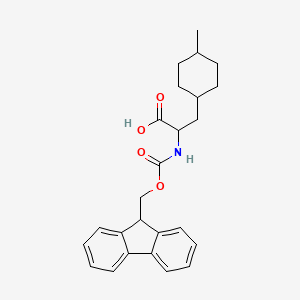
![1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine](/img/structure/B8015239.png)
